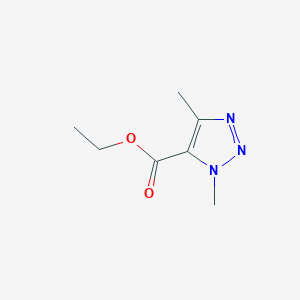
2,5-dihydro-1H-1lambda5-phosphol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dihydro-1H-1lambda5-phosphol-1-one, also known as 2,5-dihydroxy-1-phosphol-1-one, is a versatile chemical compound with a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. It is a monocyclic phosphonate that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. The compound has also been used in a number of laboratory experiments, including those related to enzyme inhibition and protein crystallization.
Applications De Recherche Scientifique
2,5-dihydro-1H-1lambda5-phosphol-1-one has a number of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used in a number of laboratory experiments, including those related to enzyme inhibition and protein crystallization. In addition, the compound has been used in the synthesis of a variety of complex molecules, such as peptides, polymers, and oligonucleotides.
Mécanisme D'action
The mechanism of action of 2,5-dihydro-1H-1lambda5-phosphol-1-one is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of carbohydrates and proteins. The compound has also been shown to act as an inhibitor of certain protein-protein interactions. In addition, the compound has been shown to have an effect on the structure of proteins, which could potentially lead to a change in the function of the proteins.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and proteins. In addition, the compound has been shown to have an effect on the structure of proteins, which could potentially lead to a change in the function of the proteins. The compound has also been shown to have an effect on the expression of certain genes, which could potentially lead to a change in the function of the proteins encoded by those genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,5-dihydro-1H-1lambda5-phosphol-1-one in laboratory experiments is its stability. The compound is relatively stable and does not easily decompose. This makes it ideal for use in a variety of laboratory experiments, including those related to enzyme inhibition, protein crystallization, and the synthesis of complex molecules. However, the compound is not soluble in water and must be dissolved in organic solvents before use. In addition, the compound is toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 2,5-dihydro-1H-1lambda5-phosphol-1-one. One potential application is in the development of new drugs and treatments for a variety of diseases. The compound could also be used in the synthesis of complex molecules, such as peptides, polymers, and oligonucleotides. In addition, the compound could be used in the development of new agrochemicals and other biologically active compounds. Finally, the compound could be used in the study of protein-protein interactions and the structure of proteins.
Méthodes De Synthèse
2,5-dihydro-1H-1lambda5-phosphol-1-one can be synthesized through a variety of methods. The most common method is the reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an aldehyde or ketone. This reaction produces a cyclic phosphonate, which can then be hydrolyzed to form the desired compound. Other methods of synthesis include the reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an alkyl halide or an aromatic amine. The reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an alkyl halide produces a cyclic phosphonate, which can then be hydrolyzed to form the desired compound. The reaction of 2,5-dihydro-1H-1lambda5-phosphol-1-oney-1-phosphonate with an aromatic amine produces a cyclic phosphonate, which can then be hydrolyzed to form the desired compound.
Propriétés
IUPAC Name |
2,5-dihydrophosphol-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1-2H,3-4H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISVGXFBUMWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[P+]1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OP+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37753-45-0 |
Source


|
| Record name | 2,5-dihydro-1H-1lambda5-phosphol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate](/img/structure/B6597525.png)





![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)





![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)
